molecular formula C6H14N2OS2 B12526069 S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate CAS No. 652975-63-8

S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate

Katalognummer: B12526069
CAS-Nummer: 652975-63-8
Molekulargewicht: 194.3 g/mol
InChI-Schlüssel: MBGAOQHCOYFWHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate is a chemical compound with the molecular formula C6H14N2OS2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a sulfanyl group, and a carbamothioate moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate typically involves the reaction of 2-(dimethylamino)ethanethiol with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate alkylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions

S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Wirkmechanismus

The mechanism of action of S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

652975-63-8

Molekularformel

C6H14N2OS2

Molekulargewicht

194.3 g/mol

IUPAC-Name

S-[2-(dimethylamino)-3-sulfanylpropyl] carbamothioate

InChI

InChI=1S/C6H14N2OS2/c1-8(2)5(3-10)4-11-6(7)9/h5,10H,3-4H2,1-2H3,(H2,7,9)

InChI-Schlüssel

MBGAOQHCOYFWHA-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(CS)CSC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.